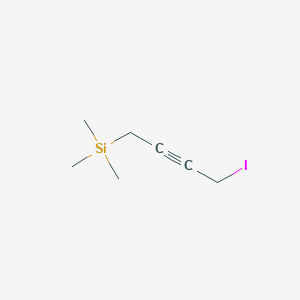
Silane, (4-iodo-2-butynyl)trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (4-iodo-2-butynyl)trimethyl- is a chemical compound with the molecular formula C7H13ISi. It is known for its unique structure, which includes an iodine atom attached to a butynyl group, and a trimethylsilyl group. This compound is used in various chemical reactions and has significant applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (4-iodo-2-butynyl)trimethyl- typically involves the reaction of trimethylsilylacetylene with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Silane, (4-iodo-2-butynyl)trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different silane derivatives.
Oxidation Reactions: It can undergo oxidation to form silanol or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Major Products Formed
The major products formed from these reactions include various silane derivatives, silanols, and other functionalized compounds .
Scientific Research Applications
Silane, (4-iodo-2-butynyl)trimethyl- has a wide range of applications in scientific research:
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Industry: It is used in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Silane, (4-iodo-2-butynyl)trimethyl- involves the formation of strong silicon-oxygen bonds when it reacts with compounds containing oxygen. This property makes it a valuable reagent in various chemical transformations. The molecular targets and pathways involved include the interaction with hydroxyl groups and other nucleophilic sites .
Comparison with Similar Compounds
Similar Compounds
Iodotrimethylsilane: Similar in structure but lacks the butynyl group.
Trimethylsilylacetylene: Similar but without the iodine atom.
(4-Bromo-2-butynyl)trimethylsilane: Similar but with a bromine atom instead of iodine.
Uniqueness
Silane, (4-iodo-2-butynyl)trimethyl- is unique due to the presence of both the iodine and butynyl groups, which confer distinct reactivity and versatility in chemical synthesis compared to its analogs .
Properties
CAS No. |
111097-70-2 |
|---|---|
Molecular Formula |
C7H13ISi |
Molecular Weight |
252.17 g/mol |
IUPAC Name |
4-iodobut-2-ynyl(trimethyl)silane |
InChI |
InChI=1S/C7H13ISi/c1-9(2,3)7-5-4-6-8/h6-7H2,1-3H3 |
InChI Key |
NZZNZOXQFBXXOG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC#CCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















